

Physicochemical properties of ethanolamine sulfate salt.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethanolamine*

Cat. No.: *B080473*

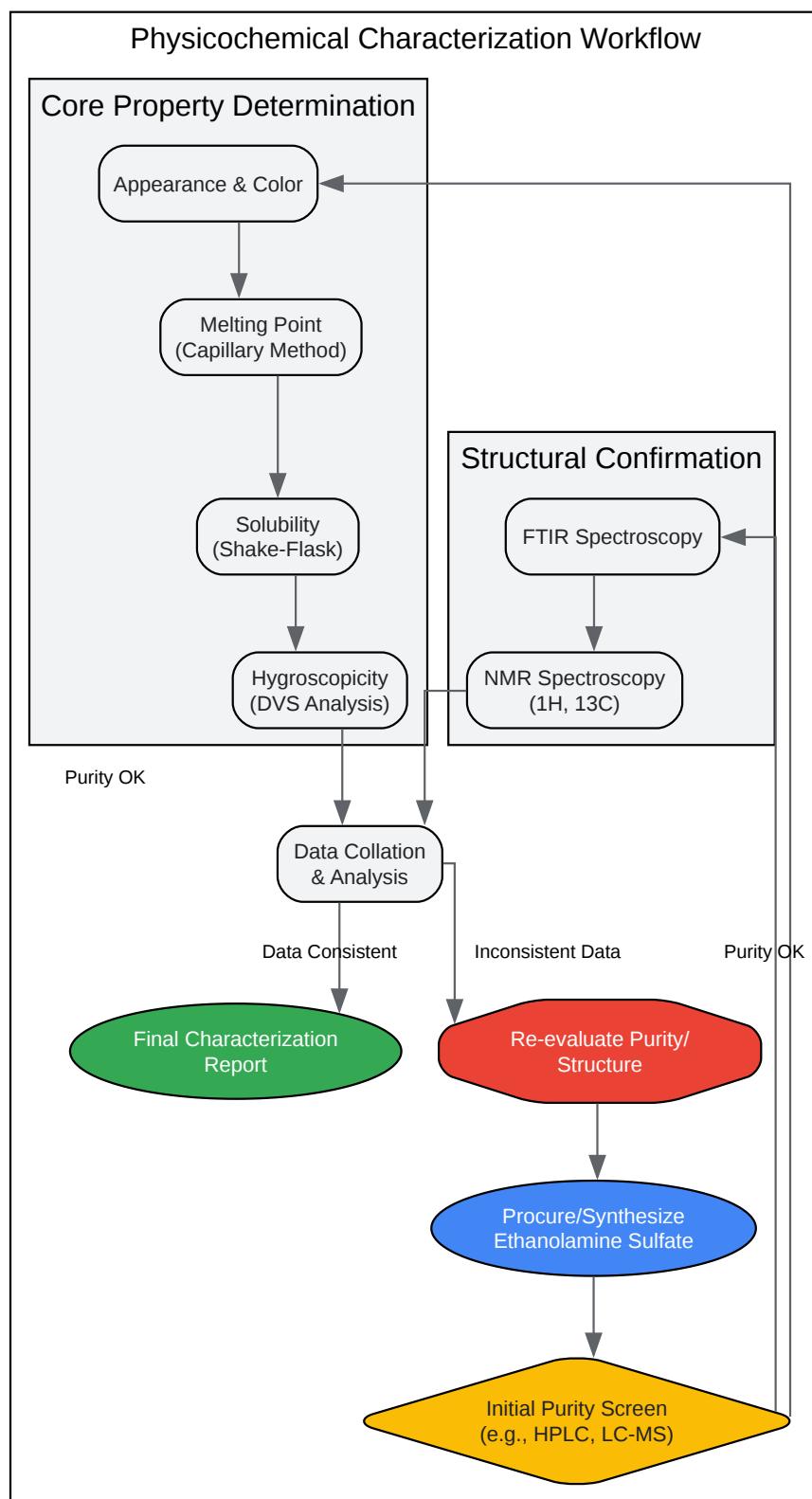
[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **Ethanolamine Sulfate**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethanolamine sulfate, known chemically as 2-aminoethyl hydrogen sulfate or **ethanolamine**-O-sulfate (EOS), is a compound of significant interest in the pharmaceutical sciences.^{[1][2]} It serves not only as a crucial intermediate in chemical synthesis but also as a pharmacologically active molecule, notably as an inhibitor of GABA transaminase.^{[1][3][4]} The decision to utilize a molecule in its salt form is a cornerstone of drug development, aimed at optimizing critical parameters such as solubility, stability, and bioavailability.^{[5][6]} This guide offers a comprehensive exploration of the core physicochemical properties of **ethanolamine** sulfate, providing both foundational data and the procedural rationale for its characterization. By elucidating the causal relationships between its molecular structure and empirical properties, this document serves as a vital resource for professionals engaged in formulation, analytics, and new drug discovery.


Molecular Identity and Foundational Characteristics

The journey into understanding a compound's behavior begins with its fundamental identity.

Ethanolamine sulfate is the ester formed from the reaction of **ethanolamine** with sulfuric acid.^{[2][7]} This reaction transforms the viscous, basic liquid of **ethanolamine** into a crystalline solid, a change that profoundly influences its handling and application.^{[2][8]}

Chemical Structure and Identity

The structure of **ethanolamine** sulfate incorporates a primary amine and a sulfate ester, rendering it a zwitterionic character under physiological conditions. This dual functionality is the primary determinant of its chemical behavior.

[Click to download full resolution via product page](#)

Caption: A self-validating workflow for physicochemical characterization.

Implications for Pharmaceutical Development

The physicochemical profile of **ethanolamine** sulfate directly informs its potential and challenges in drug development.

- As a Counter-ion: For a weakly basic API, forming a sulfate salt is a common strategy to increase the melting point and improve aqueous solubility. [5] The properties described herein for **ethanolamine** sulfate provide a model for what to expect when using sulfate as a counter-ion.
- As an API (**Ethanolamine-O-Sulfate**): When EOS is the active ingredient, its high solubility is advantageous for developing aqueous formulations (e.g., injectables or oral solutions). [9] However, its hygroscopicity demands careful consideration during the formulation of solid dosage forms, potentially requiring the use of moisture-protective packaging or specific excipients to ensure stability. [10][11] Its role as a GABA transaminase inhibitor makes it a valuable tool in neuroscience research and a potential therapeutic agent for conditions involving GABAergic dysfunction. [1][9]

Conclusion

Ethanolamine sulfate is a crystalline solid characterized by high water solubility, a high melting point with decomposition, and notable hygroscopicity. These properties are a direct result of its ionic, salt-like structure. A thorough understanding and precise characterization of these attributes, achieved through a systematic and self-validating workflow, are paramount for its successful application in pharmaceutical research and development. This guide provides the foundational knowledge and experimental framework necessary for scientists to confidently handle, analyze, and formulate this versatile compound.

References

- Vertex AI Search. (n.d.). **Ethanolamine**.
- Sigma-Aldrich. (n.d.). **Ethanolamine** ≥98%.
- ACS Publications. (2021, December 8). Reactive Uptake of Mono**Ethanolamine** by Sulfuric Acid Particles and Hygroscopicity of Monoethanolaminium Salts. *Environmental Science & Technology Letters*.
- American Chemical Society. (2021, December 8). Reactive Uptake of Mono**Ethanolamine** by Sulfuric Acid Particles and Hygroscopicity of Monoethanolaminium Salts.

- BenchChem. (n.d.). Potential industrial and pharmaceutical uses of ethanol, 2-amino-, sulfate (salt).
- CymitQuimica. (n.d.). CAS 926-39-6: 2-Aminoethyl hydrogen sulfate.
- Wikipedia. (n.d.). **Ethanolamine**-O-sulfate.
- ResearchGate. (n.d.). Figure. Dependence of pK a of mono**ethanolamine** (1), **diethanolamine** (2)....
- National Institutes of Health. (n.d.). **Ethanolamine** | C2H7NO | CID 700 - PubChem.
- Wikipedia. (n.d.). **Ethanolamine**.
- Blog. (2025, July 24). What are the applications of **ethanolamine** in the pharmaceutical formulations?.
- ResearchGate. (2025, August 5). Hygroscopicity and optical properties of alkylaminium sulfates.
- ChemicalBook. (n.d.). Ethanamine, sulfate (2:1)(507-18-6) 1H NMR spectrum.
- Dove Research & Analytics Laboratory. (n.d.). Product.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- ResearchGate. (n.d.). Determination and correlation for solubility of 2-aminoethyl hydrogen sulfate.
- ChemBK. (n.d.). **Ethanolamine**.
- ACS Publications. (2022, September 27). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO₂ Capture.
- Solubility of Things. (n.d.). **Ethanolamine**.
- AIP Publishing. (2023, June 23). Degradation of **Ethanolamines** and Reducing Their Impact on Devices.
- SpectraBase. (n.d.). **Ethanolamine**.
- UI Scholars Hub. (2009, April 25). PREPARATION OF 2-AMINOETHYLSULFONIC ACID.
- National Institutes of Health. (n.d.). Aminoethyl sulfate | C2H7NO₄S | CID 70223 - PubChem.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminoethyl hydrogen sulfate.
- American Chemical Society. (2021, July 5). **Ethanolamine**.
- Ab Enterprises. (n.d.). **Ethanolamine**-O-Sulfate.
- PubMed. (1983, November). **Ethanolamine**-O-sulfate enhances gamma-aminobutyric acid secretion into hypophysial portal blood and lowers serum prolactin concentrations. *Neuroendocrinology*.
- Drugs.com. (2025, February 17). **Ethanolamine**: What is it and where is it used?.
- Smolecule. (n.d.). Buy Ethanol, 2-amino-, sulfate (salt) | 20261-59-0.
- ResearchGate. (n.d.). Figure S6 FTIR spectra of **ethanolamine**, CoCl₂ and E-CoCl₂.
- Sigma-Aldrich. (n.d.). 2-Aminoethyl hydrogen sulfate ≥98.0% (T).
- Google Patents. (n.d.). US3169143A - Preparation of 2-aminoethyl hydrogen sulfate.

- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
- Springer. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
- ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
- PharmaCompass. (n.d.). CAS 926-39-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- National Institutes of Health. (n.d.). Ethanol, 2-amino-, sulfate (1:?) | C2H9NO5S | CID 162801 - PubChem.
- PMC. (n.d.). The reaction of **ethanolamine** O-sulphate with 4-aminobutyrate aminotransferase.
- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
- UI Scholars Hub. (n.d.). "PREPARATION OF 2-AMINOETHYLSULFONIC ACID" by Galuh Widiyarti, Muhammad Hanafi et al..

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 926-39-6: 2-Aminoethyl hydrogen sulfate | CymitQuimica [cymitquimica.com]
- 3. Ethanolamine-O-sulfate - Wikipedia [en.wikipedia.org]
- 4. The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. Ethanolamine [drugfuture.com]

- 9. Ethanolamine-O-sulfate enhances gamma-aminobutyric acid secretion into hypophysial portal blood and lowers serum prolactin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [pubs.acs.org](#) [pubs.acs.org]
- 11. [pubs.acs.org](#) [pubs.acs.org]
- To cite this document: BenchChem. [Physicochemical properties of ethanolamine sulfate salt.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080473#physicochemical-properties-of-ethanolamine-sulfate-salt\]](https://www.benchchem.com/product/b080473#physicochemical-properties-of-ethanolamine-sulfate-salt)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com